Chemical structure and properties of Imidazo[1,5-a]pyridine-7-carbonitrile
Chemical structure and properties of Imidazo[1,5-a]pyridine-7-carbonitrile
This guide provides an in-depth technical analysis of Imidazo[1,5-a]pyridine-7-carbonitrile , a critical heterocyclic scaffold in modern drug discovery, particularly for aldosterone synthase (CYP11B2) and IDO1 inhibition.
CAS Registry Number: 1427398-09-1 Molecular Formula: C₈H₅N₃ Molecular Weight: 143.15 g/mol [1]
Executive Summary
Imidazo[1,5-a]pyridine-7-carbonitrile represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for benzimidazole and indole moieties. Its planar, aromatic 10-π electron system allows for effective intercalation into enzyme active sites, while the bridgehead nitrogen imparts unique electronic properties distinct from classical imidazopyridines.
The 7-cyano substitution is strategically significant: it lowers the pKa of the ring system, enhances metabolic stability by blocking the para-position relative to the bridgehead, and provides a dipole handle for specific interactions within the heme-binding pockets of metalloenzymes like Aldosterone Synthase (CYP11B2) .
Chemical Structure & Electronic Properties
Structural Geometry and Numbering
Unlike the more common imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core features a nitrogen atom at the bridgehead and another at position 2. This arrangement creates a specific dipole vector directed towards the 2-position nitrogen, which is the primary hydrogen bond acceptor and metal coordination site.
Numbering Convention:
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Position 1: Imidazole carbon adjacent to the bridgehead.
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Position 2: Nitrogen (non-bridgehead).
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Position 3: Imidazole carbon between N2 and bridgehead C.
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Position 7: Corresponds to the 4-position of the original pyridine ring.
Physicochemical Profile
The introduction of the electron-withdrawing nitrile group at C7 significantly alters the physicochemical landscape of the parent heterocycle.
| Property | Value (Predicted/Exp) | Impact on Drug Design |
| LogP | ~1.6 | Optimized lipophilicity for membrane permeability without excessive protein binding. |
| pKa (Conj. Acid) | ~3.5 - 4.0 | Reduced basicity compared to parent (pKa ~5.6), reducing non-specific binding. |
| TPSA | ~40 Ų | Favorable for CNS penetration and oral bioavailability. |
| H-Bond Acceptors | 2 (N2, CN) | Dual interaction points for active site anchoring. |
Synthetic Methodologies
The synthesis of Imidazo[1,5-a]pyridine-7-carbonitrile requires the construction of the imidazole ring onto a functionalized pyridine precursor. The most robust route involves the cyclization of 2-(aminomethyl)isonicotinonitrile .
Primary Synthesis Route: Orthoformate Cyclization
This protocol utilizes triethyl orthoformate as a one-carbon synthon to close the imidazole ring.
Precursor: 2-(aminomethyl)isonicotinonitrile (CAS: 1045856-78-7) Reagents: Triethyl orthoformate (TEOF), Formic acid (catalytic), Ethanol/Dioxane.
Step-by-Step Protocol:
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Preparation: Charge a reaction vessel with 2-(aminomethyl)isonicotinonitrile (1.0 equiv) and Triethyl orthoformate (5.0 equiv).
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Catalysis: Add Formic acid (0.1 equiv) or p-TsOH (0.05 equiv) as a catalyst.
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Cyclization: Heat the mixture to reflux (approx. 80-100°C) for 4-6 hours. Monitor reaction progress via LC-MS (Target M+H = 144.05).
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Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TEOF and ethanol.
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Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ to neutralize acid. Dry the organic layer over Na₂SO₄.
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Isolation: Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM). The product typically elutes as a white to off-white solid.
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway from the pyridine precursor to the fused bicyclic system.
Figure 1: Cyclodehydration mechanism converting the aminomethyl pyridine precursor to the imidazo[1,5-a]pyridine core.
Medicinal Chemistry Applications
Aldosterone Synthase (CYP11B2) Inhibition
The imidazo[1,5-a]pyridine scaffold is a validated pharmacophore for inhibiting CYP11B2, a key target for treating resistant hypertension and heart failure.
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Mechanism: The sp² nitrogen at position 2 (N2) coordinates directly with the heme iron (Fe²⁺/Fe³⁺) in the CYP11B2 active site, displacing the activated oxygen species and halting the catalytic cycle.
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Selectivity: A critical challenge is selectivity over CYP11B1 (11β-hydroxylase), which regulates cortisol. The 7-carbonitrile group is pivotal here; it orients the molecule within the hydrophobic pocket adjacent to the heme, exploiting subtle steric differences between CYP11B2 and CYP11B1 to improve the Selectivity Factor (SF).
IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme overexpressed in tumors.
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Binding Mode: Similar to CYP inhibition, the N2 nitrogen binds to the heme iron of IDO1.
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Role of 7-CN: The nitrile group acts as an electron-withdrawing "anchor," reducing the electron density on the aromatic rings. This optimizes the π-π stacking interactions with Tyrosine residues (e.g., Tyr126) in the IDO1 active site, enhancing potency into the nanomolar range.
Biological Logic Flow
Figure 2: Pharmacological logic connecting structural features to enzyme inhibition mechanisms.
Analytical Characterization
To validate the synthesis of Imidazo[1,5-a]pyridine-7-carbonitrile, researchers should look for the following spectral signatures:
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¹H NMR (400 MHz, DMSO-d₆):
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H1 (Imidazole): Singlet, highly deshielded (~8.4 - 8.6 ppm) due to proximity to bridgehead N and anisotropy.
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H3 (Imidazole): Singlet, distinct (~7.6 - 7.8 ppm).
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H5 (Pyridine): Doublet (~8.0 ppm), deshielded by the ring current.
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H6/H8: Multiplets shifted downfield relative to the unsubstituted parent due to the 7-CN group.
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¹³C NMR:
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Nitrile Carbon: Characteristic peak at ~117-119 ppm.
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Bridgehead Carbon: Typically found around 130-135 ppm.
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Mass Spectrometry (ESI+):
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[M+H]⁺: 144.05 m/z.
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References
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. (2024).[2] [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. (2020). [Link]
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Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie. (2010). [Link]
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Imidazopyridyl compounds as aldosterone synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2017). [Link]
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Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry. (2025). [Link]
